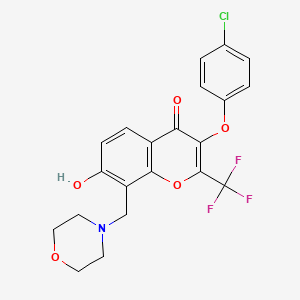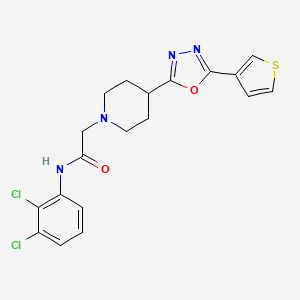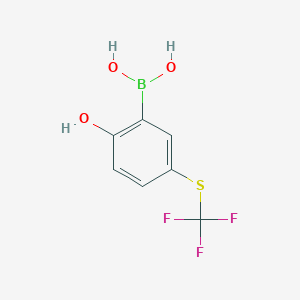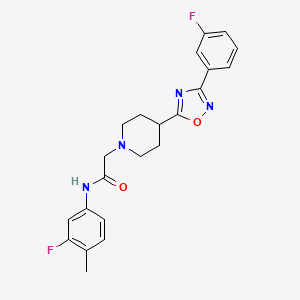
3-(4-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromen-4-one derivatives, including those related to the compound of interest, often employs methods such as the Baker-Venkataraman rearrangement to generate the chromenone scaffold. This process is crucial for the development of key intermediates for inhibitors and other bioactive molecules. An example is the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, where the use of allyl protecting groups has been highlighted for the efficient synthesis of related chromen-4-one derivatives (Rodriguez Aristegui et al., 2006).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been extensively studied through methods like X-ray crystallography, revealing detailed insights into their crystalline forms and intramolecular hydrogen bonding. These studies provide valuable information on the 3D arrangement of atoms and the molecular conformation, which is crucial for understanding the compound's reactivity and interactions (Manolov et al., 2008).
Chemical Reactions and Properties
Chromen-4-one compounds engage in various chemical reactions, including photo-reorganization and nucleophilic additions, leading to the formation of diverse products with potential biological activities. These reactions are significant for the synthesis of complex molecular architectures and for the study of reaction mechanisms under different conditions (Dalai et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are often determined through experimental studies. These properties are essential for the development of materials and for the formulation of compounds in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are explored through experimental and theoretical methods. Studies involving density functional theory (DFT) and other quantum chemical calculations provide insights into the electronic properties and the potential chemical behavior of the chromen-4-one derivatives (Priyanka et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis of Chromenone Precursors The synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a critical precursor for DNA-dependent protein kinase inhibitors, relies on allyl protecting groups for its formation. The synthesis comes in two methods, offering different yields but highlighting the importance of the chromenone scaffold in medicinal chemistry (Rodriguez Aristegui et al., 2006).
Reactivity and Stereochemistry The reaction of chromenes with morpholinocyclopentene under kinetic or thermodynamic control exhibits specific product formation due to enamine addition, emphasizing the reactivity and stereochemistry of these compounds. The hydrolysis retains the pyran ring configuration, suggesting a stability in the structural framework of these molecules (Korotaev et al., 2017).
Spectroscopy and Computational Studies In-depth spectroscopic and computational studies on 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one provide a comprehensive understanding of its physicochemical properties. The correlation between theoretical and experimental results underlines the significance of HOMO and LUMO studies in determining the compound's reactivity and stability (Priyanka et al., 2016).
Propiedades
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO5/c22-12-1-3-13(4-2-12)30-19-17(28)14-5-6-16(27)15(11-26-7-9-29-10-8-26)18(14)31-20(19)21(23,24)25/h1-6,27H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQNFKBVMRSDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)

![(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2494157.png)
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2494158.png)

![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)
![2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2494163.png)
![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)
![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)



![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)